2-Bromo-6-iodo-4-methylphenol
Description
2-Bromo-6-iodo-4-methylphenol (molecular formula: C₇H₆BrIO, molecular weight: 297.03 g/mol) is a halogenated phenolic compound featuring bromine and iodine substituents at the 2- and 6-positions, respectively, and a methyl group at the 4-position of the aromatic ring. The iodine substituent distinguishes it from bromo- or chloro-analogs, as the larger atomic radius and polarizability of iodine may influence reactivity, solubility, and stability.
Properties
Molecular Formula |
C7H6BrIO |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
2-bromo-6-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
InChI Key |
BYJLUNUNBXTNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Substituents
- Bromo vs. Iodo : The iodine atom in the target compound (position 6) introduces greater steric bulk and a weaker C–X bond compared to bromine or chlorine. This may enhance susceptibility to nucleophilic aromatic substitution reactions .
- Chloro Analogs: 2-Bromo-4-chloro-6-methylphenol has higher electronegativity at position 4 (Cl vs.
Functional Group Influence
- Amino vs. Hydroxy: 2-Amino-6-bromo-4-methylphenol replaces the hydroxyl group with an amino group, improving solubility in polar solvents and enabling participation in diazo coupling reactions for dye synthesis.
- Methoxy and Iminomethyl Groups: The methoxy and iminomethyl groups in enhance chelation capabilities, making it suitable for metal coordination complexes.
Physical Properties
- Solubility: Iodo-substituted phenols (target compound) are typically less water-soluble than chloro- or bromo-analogs due to iodine’s hydrophobic nature. For example, 2-Bromo-4-chloro-6-methylphenol is sparingly soluble in water but soluble in ethanol or acetone.
- Melting Points: Halogen size correlates with melting point. The dimeric 2,2′-Methylenebis(6-bromo-4-chlorophenol) (MW 426.92) has a higher melting point (~40.5°C) due to intermolecular halogen bonding and molecular weight.
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